molecular formula C29H33N7 B11193279 N-(3,4-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11193279
M. Wt: 479.6 g/mol
InChI Key: CLHGPPJQNLBTGY-UHFFFAOYSA-N
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Description

N2-(3,4-DIMETHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a dimethylphenyl group, and a diphenylmethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-DIMETHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The introduction of the dimethylphenyl group and the diphenylmethylpiperazine moiety is achieved through subsequent substitution reactions. These reactions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-DIMETHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N2-(3,4-DIMETHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, N2-(3,4-DIMETHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3,4-DIMETHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE shares similarities with other triazine derivatives, such as:
    • N2-(3,4-DIMETHYLPHENYL)-6-{[4-(METHYLPIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE
    • N2-(3,4-DIMETHYLPHENYL)-6-{[4-(PHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of N2-(3,4-DIMETHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H33N7

Molecular Weight

479.6 g/mol

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C29H33N7/c1-21-13-14-25(19-22(21)2)31-29-33-26(32-28(30)34-29)20-35-15-17-36(18-16-35)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19,27H,15-18,20H2,1-2H3,(H3,30,31,32,33,34)

InChI Key

CLHGPPJQNLBTGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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